6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C17H12ClNO2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinoline core substituted with a chloro group at the 6th position, a methyl group at the 3rd position, and a phenyl group at the 2nd position, along with a carboxylic acid group at the 4th position .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular components, such as enzymes and receptors, to exert their effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Similar compounds have been found to induce changes at the molecular and cellular levels, such as dna fragmentation .
Preparation Methods
The synthesis of 6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method is the Conrad-Limpach synthesis, which involves the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carboxylic acid: Lacks the chloro and methyl substitutions, which may affect its biological activity and chemical reactivity.
6-Chloro-2-methylquinoline-4-carboxylic acid: Similar structure but different substitution pattern, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZCTMBUDWLODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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